molecular formula C6H12O3 B3051470 2,2-Dimethyl-1,3-dioxan-5-ol CAS No. 3391-30-8

2,2-Dimethyl-1,3-dioxan-5-ol

Cat. No. B3051470
CAS RN: 3391-30-8
M. Wt: 132.16 g/mol
InChI Key: CGNOMSJAJQUXAT-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-1,3-dioxan-5-ol” is a chemical compound with the molecular formula C6H12O3 . It is also known by other names such as "1,3-Dioxan-5-ol, 2,2-dimethyl-" .


Synthesis Analysis

The synthesis of “2,2-Dimethyl-1,3-dioxan-5-ol” can be achieved from “2,2-Dimethyl-1,3-dioxan-5-one” by reducing it with lithium aluminum hydride . A general, simple, cheap, and easy-to-scale-up synthesis of 2-substituted-1,3-dioxan-5-ones was developed, starting from commercially available tris (hydroxymethyl)nitromethane .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-1,3-dioxan-5-ol” consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 132.158 Da and the monoisotopic mass is 132.078644 Da .


Chemical Reactions Analysis

The reactivity of “2,2-Dimethyl-1,3-dioxan-5-ol” has been studied in various contexts. For instance, it has been used in the production of green cyclic acetals of high commercial value . The reactivity of solketal, a related compound, was found to be significantly higher than that of glycerol/formaldehyde acetals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethyl-1,3-dioxan-5-ol” include a density of 1.09 g/cm3 at 25°C (lit.) and a boiling point of 90-91 °C at 13 Torr (lit.) . The molecular formula is C6H12O3 .

Scientific Research Applications

Organocatalytic Asymmetric Michael Addition

The compound 2,2-dimethyl-1,3-dioxan-5-ol has been utilized in organocatalytic asymmetric Michael addition reactions. These reactions involve the use of proline-based catalysts to afford polyfunctional nitro ketones with significant diastereoselectivity and enantiomeric excesses, demonstrating its usefulness in the synthesis of chiral molecules (Enders & Chow, 2006).

Heterogeneously Catalyzed Condensations

Research has explored the acid-catalyzed condensation of glycerol (a renewable material) with various aldehydes and ketones, including 2,2-dimethyl-1,3-dioxan-5-ol. This process focuses on synthesizing novel platform chemicals, such as [1,3]dioxan-5-ols, which serve as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).

Hydrogenation using Copper Catalysts

The hydrogenation of 2-substituted 5,5-dimethyl-[1,3]dioxanes to produce 3-alkoxy-2,2-dimethyl-propan-1-ols has been investigated. Copper-loaded catalysts have been used effectively in this process, illustrating the compound's role in hydrogenation reactions (Paczkowski & Hölderich, 1997).

Synthesis of Chiral NMR Shift Reagents

2,2-Dimethyl-1,3-dioxan-5-ol derivatives have been used as chiral solvating agents (CSA) for the determination of enantiomeric excess in compounds bearing an acidic proton via 1H NMR spectroscopy. This application highlights its role in analytical chemistry and chiral analysis (Enders, Thomas, & Runsink, 1999).

Synthesis of Novel Chemical Structures

The compound has been utilized in synthesizing unique chemical structures like 2,2-dimethyl-5-hydroxymethyl-1,3-dioxane. The synthesis method reported is efficient with a high overall yield, indicating its potential in organic synthesis (Li‐Xia Pei, 2001).

Synthesis of Protected Anti-1,3-Diols

2,2-Dimethyl-1,3-dioxan-5-ol has been used in the highly diastereo- and enantioselective synthesis of protected anti-1,3-diols. This process involves key steps like α,α′-bisalkylation and deoxygenation, signifying its role in the synthesis of complex organic molecules (Enders, Hundertmark, Lampe, Jegelka, & Scharfbillig, 1998).

Preparation and Reactions of SAMP-Hydrazone

The SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-ol is a valuable chiral dihydroxyacetone equivalent. Its preparation and reactions lead to mono- or α,α'-disubstituted ketodiols, underlining its utility in asymmetric synthesis (Enders, Voith, & Ince, 2002).

Synthesis of Homo-N-Nucleosides

This compound has been used in the preparation of dioxane homo-sugar analogs, further elaborated into homo-N-nucleoside analogs. This application shows its potential in medicinal chemistry (Yu & Carlsen, 2008).

Safety And Hazards

The safety data sheet for “2,2-Dimethyl-1,3-dioxan-5-ol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use personal protective equipment .

properties

IUPAC Name

2,2-dimethyl-1,3-dioxan-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2)8-3-5(7)4-9-6/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNOMSJAJQUXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452433
Record name 2,2-dimethyl-1,3-dioxan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,3-dioxan-5-ol

CAS RN

3391-30-8
Record name 2,2-dimethyl-1,3-dioxan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-1,3-dioxan-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a diethyl ether (150 ml) solution of 2,2-dimethyl-1,3-dioxan-5-one (15 g, 0.115 mol), lithium aluminum hydride (4.38 g, 0.115 mol) was added at 0 to 8° C. for one hour in a nitrogen atmosphere. To the reaction mixture, water (4.2 ml), a 5N aqueous sodium hydroxide solution (4.2 ml), and water (12.8 ml) were sequentially added dropwise at 0 to 10° C. The mixture was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to obtain the title compound (14.2 g, 93.4%) as a colorless oil.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.2 mL
Type
solvent
Reaction Step Two
Yield
93.4%

Synthesis routes and methods II

Procedure details

2,2-Dimethyl-[1,3]dioxan-5-ol was prepared as described previously (Forbes, D. C. et al.; Synthesis, 1998; 6:879–882). 1H NMR (400 MHz; DMSO-d6) δ 4.91 (d, 1H, J=5.1), 3.70–3.75 (m, 2 H), 3.41–3.46 (m, 3 H), 1.30 (s, 3 H), 1.24 (s, 3 H); MS (APCI+)=132.9. To a stirring solution of 2,2-dimethyl-[1,3]dioxan-5-ol (1.50 g, 11.35 mmol), N-hydroxyphthalimide (1.85 g, 11.35 mmol), and triphenylphosphine (2.98 g, 11.35 mmol) in anhydrous tetrahydrofuran (30 mL) at 0° C. was added diethyl azodicarboxylate (2.3 mL, 14.75 mmol). The resultant solution was allowed to warm to room temperature. After stirring for 3 hours, the mixture was concentrated in vacuo and charged with chloroform affording white solids. The solids were filtered off and filtrate was collected and concentrated. The residue was purified via silica column chromatography (4:1 hexanes/ethyl acetate) affording 2-(2,2-dimethyl-[1,3]dioxan-5-yloxy)-isoindole-1,3-dione as clear crystals (1.74 g, 55% over 2 steps): 1H NMR (400 MHz; DMSO-d6) δ 7.83 (s, 4 H), 4.11–4.12 (m, 1 H), 4.04–4.09 (m, 2 H), 3.92–3.96 (m, 2 H), 1.32 (s, 3 H), 1.25 (s, 3 H); MS (APCI+)=278.0.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
JT Suri, S Mitsumori, K Albertshofer… - The Journal of …, 2006 - ACS Publications
Dihydroxyacetone variants have been explored as donors in organocatalytic aldol reactions with various aldehyde and ketone acceptors. The protected form of dihydroxyacetone that …
Number of citations: 161 pubs.acs.org
R Rodrigues, D Mandelli, NS Goncalves… - Journal of Molecular …, 2016 - Elsevier
Niobium-aluminum-based catalysts were synthesized by a sol–gel process and successfully applied to the reaction of acetalization of acetone with glycerol yielding 2,2-dimethyl-1,3-…
Number of citations: 55 www.sciencedirect.com
LP Ozorio, R Pianzolli, MBS Mota… - Journal of the Brazilian …, 2012 - SciELO Brasil
The effect of temperature, molar ratio and catalyst loading on the acid-catalyzed hydrolysis of glycerol/acetone ketal (solketal) and glycerol/formaldehyde acetals was studied. The …
Number of citations: 96 www.scielo.br
S Chen, T Zhang, Z Xu, B You, M Li, Y Gu - Chinese Chemical Letters, 2023 - Elsevier
Acid-catalyzed tandem reactions were established by employing a novel class of 2-arylglycerol derivative, 5-aryl-1,3-dioxan-5-ol, as versatile 1,3-biselectrophile. In the reactions, 5-aryl-…
Number of citations: 1 www.sciencedirect.com
ICMS Santos-Vieira, RF Mendes, FAA Paz, J Rocha… - Catalysis Today, 2023 - Elsevier
The solvent-free acetalization of glycerol with acetone was investigated using as catalyst UAV-59, a Coordination Polymer based on nitrilo(trimethylphosphonic acid) and Gd 3+ , at 25 …
Number of citations: 0 www.sciencedirect.com
D Enders, A Müller‐Hüwen - European Journal of Organic …, 2004 - Wiley Online Library
The asymmetric synthesis of protected 2‐amino‐1,3‐diols (S,R)‐5 starting from 2,2‐dimethyl‐1,3‐dioxan‐5‐one is described. The stereogenic centres are generated by α‐alkylation …
J Deutsch, A Martin, H Lieske - Journal of catalysis, 2007 - Elsevier
The acid-catalysed condensation of glycerol, a chemical from renewable materials, with benzaldehyde, formaldehyde, acetone (acetalisation), and their dimethyl acetals (…
Number of citations: 344 www.sciencedirect.com
C Gonzalez-Arellano, RAD Arancon, R Luque - Green Chemistry, 2014 - pubs.rsc.org
Al-SBA-15 exhibited excellent catalytic activities in acid-catalysed glycerol transformation including esterification and acetalisation reactions. Quantitative conversion and good …
Number of citations: 48 pubs.rsc.org
D Enders, T Hundertmark, C Lampe… - European journal of …, 1998 - Wiley Online Library
An efficient asymmetric synthesis of protected anti‐1,3‐diols 5 (de ≥ 98%, ee = 92‐98%) from 2,2‐dimethyl‐1,3‐dioxan‐5‐one SAMP hydrazone 1 is described. The key steps are the …
D Enders, V Terteryan - Synthesis, 2008 - thieme-connect.com
The asymmetric synthesis of jaspine B (pachastrissamine) using a (R)-proline-catalyzed enantioselective aldol reaction as key step is described. Jaspine B was synthesized from the …
Number of citations: 30 www.thieme-connect.com

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